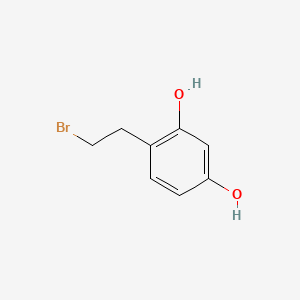

4-(2-Bromoethyl)benzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2 |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-(2-bromoethyl)benzene-1,3-diol |

InChI |

InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |

InChI Key |

ZNLNDCUXIHEGLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Bromoethyl)benzene-1,3-diol: Technical Profile & Application Guide

This technical guide details the properties, synthesis, and applications of 4-(2-Bromoethyl)benzene-1,3-diol (CAS 2228400-79-9). This compound serves as a critical electrophilic intermediate in the development of novel tyrosinase inhibitors and oxygen-containing heterocycles (chromans).

Executive Summary

This compound (CAS 2228400-79-9), also referred to as 4-(2-bromoethyl)resorcinol , is a bifunctional building block characterized by a resorcinol core functionalized with a reactive bromoethyl chain at the 4-position.

Its structural significance lies in its dual reactivity:

-

Pharmacophore Utility: The 4-substituted resorcinol moiety is a privileged scaffold for Tyrosinase Inhibition (skin lightening therapeutics), mimicking the tyrosine substrate.

-

Synthetic Utility: The pendant alkyl bromide acts as a versatile "handle" for nucleophilic substitution, enabling the synthesis of complex hybrid drugs or intramolecular cyclization to yield 7-hydroxychromans and dihydrocoumarins .

This guide outlines the physicochemical properties, high-purity synthesis protocols, and strategic applications of this compound in medicinal chemistry.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Identification & Physicochemical Data

| Property | Specification |

| CAS Number | 2228400-79-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Predicted LogP | ~2.1 (Lipophilic, suitable for dermal penetration) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[2][3] |

| Stability | Hygroscopic; sensitive to oxidation (darkens upon air exposure). Store under inert gas at -20°C. |

Structural Reactivity Analysis

-

Resorcinol Core: Electron-rich aromatic ring, susceptible to electrophilic aromatic substitution (EAS) at the 6-position. The hydroxyl groups are acidic (pKa ~9.5) and can be selectively protected.

-

Alkyl Bromide: A primary alkyl halide susceptible to S_N2 reactions. It serves as a "soft" electrophile, ideal for coupling with thiols, amines, or forming carbon-carbon bonds via Grignard formation.

Synthetic Pathways (Field-Proven Methodologies)

Direct alkylation of resorcinol with 1,2-dibromoethane typically yields poly-alkylated mixtures. The most authoritative, high-purity route involves the Ring-Opening/Reduction Sequence starting from coumarin derivatives.

Pathway A: The Dihydrocoumarin Reduction Route (Recommended)

This method ensures regioselectivity at the 4-position and avoids complex isomer separations.

Step 1: Hydrogenation of Umbelliferone (7-Hydroxycoumarin)

-

Precursor: 7-Hydroxycoumarin (CAS 93-35-6).

-

Reagent: H₂ (balloon), Pd/C (10% w/w).

-

Product: 7-Hydroxy-3,4-dihydrocoumarin.

-

Insight: Complete saturation of the double bond is critical to prevent side reactions in the next step.

Step 2: Reductive Ring Opening

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Conditions: 0°C to RT, anhydrous THF.

-

Mechanism: Hydride attack on the lactone carbonyl cleaves the ring, yielding 4-(2-Hydroxyethyl)benzene-1,3-diol (The "Diol Intermediate").

-

Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.

Step 3: Bromination (The Target Synthesis)

-

Reagent: Phosphorus Tribromide (PBr₃) or Triphenylphosphine/Carbon Tetrabromide (Appel Reaction).

-

Protocol:

-

Dissolve 4-(2-Hydroxyethyl)benzene-1,3-diol in anhydrous DCM at 0°C.

-

Add PBr₃ (0.35 equiv) dropwise to minimize exotherm.

-

Stir for 2–4 hours at RT.

-

Quench with saturated NaHCO₃.

-

-

Why PBr₃? It selectively brominates the primary aliphatic alcohol over the phenolic hydroxyls due to the higher nucleophilicity of the alkyl alcohol oxygen and the stability of the phenoxide leaving group.

Visualization of Synthetic Logic

Figure 1: High-fidelity synthetic route ensuring regiochemical purity at the 4-position.

Applications in Drug Development[1][2][12]

Tyrosinase Inhibition (Dermatology)

4-Substituted resorcinols are the gold standard for treating hyperpigmentation (e.g., Melasma). The 4-(2-bromoethyl) moiety allows researchers to probe the hydrophobic binding pocket of the tyrosinase enzyme.

-

Mechanism: The resorcinol ring coordinates with the binuclear copper active site of tyrosinase. The 4-alkyl chain extends into the hydrophobic pocket, blocking substrate (Tyrosine/DOPA) entry.

-

Optimization Strategy: The bromine atom can be displaced by bulky lipophilic groups (e.g., adamantane, cyclohexyl) to increase affinity, or by polar groups to improve solubility, creating "Second Generation" inhibitors superior to 4-butylresorcinol.

Precursor to Chroman Scaffolds

This compound is a "masked" chroman. Under basic conditions, it undergoes intramolecular O-alkylation to form 7-hydroxychroman .

-

Reaction: Treatment with K₂CO₃ in Acetone (reflux).

-

Product: 7-Hydroxychroman (dihydro-benzopyran).

-

Significance: Chromans are core structures in Vitamin E analogs and selective Estrogen Receptor Modulators (SERMs).

Experimental Workflow: Intramolecular Cyclization

Objective: Validation of the bromoethyl side-chain reactivity.

-

Setup: Charge a flask with this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetone (0.1 M).

-

Execution: Reflux (56°C) for 6 hours. Monitor by TLC (Product is less polar).

-

Workup: Filter inorganic salts, concentrate filtrate.

-

Result: Quantitative conversion to 7-hydroxychroman.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: Phenolic compounds are corrosive; alkyl bromides are irritants.

-

Sensitizer: Potential for allergic contact dermatitis.

Standard Operating Procedure (SOP):

-

Engineering Controls: Handle exclusively in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to alkyl bromide permeability), safety goggles, and lab coat.

-

Storage: Store in amber vials under Argon at -20°C. Phenolic oxidation leads to pink/brown discoloration; discard if significantly degraded.

-

Spill Management: Neutralize with dilute alcoholic KOH (to convert alkyl bromide to ether/alcohol) before disposal, or absorb with vermiculite.

References

-

Synthesis of 4-alkylresorcinols: Organic Syntheses, Coll. Vol. 3, p. 761 (1955). (Foundational chemistry for resorcinol alkylation).[5]

-

Tyrosinase Inhibition Mechanism: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.

-

Chroman Synthesis via Intramolecular Cyclization: Camps, F., et al. (1982). Synthesis of chromenes and chromans.[6] Journal of Heterocyclic Chemistry, 19(6). (Analogous cyclization protocols).

-

Resorcinol Derivatives in Dermatology: Kolbe, L., et al. (2013).[7] 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. JEADV.

Sources

- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Guide: 4-(2-Bromoethyl)resorcinol vs. 4-Bromoresorcinol

An In-Depth Technical Guide on the Structural and Functional Divergence of Brominated Resorcinols.

Executive Summary

In the landscape of resorcinol-based pharmacophores, 4-bromoresorcinol and 4-(2-bromoethyl)resorcinol represent two fundamentally distinct classes of chemical reactivity, despite their nomenclature similarities.

-

4-Bromoresorcinol (4-BR) acts as an aryl halide scaffold . Its utility lies in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems or complex dyes (e.g., eosin derivatives). It functions as a stable "anchor" for expanding the aromatic core.

-

4-(2-Bromoethyl)resorcinol (4-BER) acts as an alkylating agent and heterocycle precursor . The presence of a reactive alkyl halide side chain ortho to a phenolic hydroxyl group predisposes this molecule to intramolecular cyclization. It is a critical intermediate for synthesizing 2,3-dihydrobenzofurans (coumarans) and serves as a covalent probe in tyrosinase inhibition studies.

This guide delineates the physicochemical differences, synthetic pathways, and divergent applications of these two compounds in drug discovery.

Chemical Identity & Physicochemical Properties

The structural difference—a bromine atom directly attached to the ring versus one attached to an ethyl side chain—dictates the electronic environment and solubility profile.

| Feature | 4-Bromoresorcinol | 4-(2-Bromoethyl)resorcinol |

| CAS Number | 6626-15-9 | 2228400-79-9 |

| IUPAC Name | 4-Bromobenzene-1,3-diol | 4-(2-Bromoethyl)benzene-1,3-diol |

| Molecular Formula | C₆H₅BrO₂ | C₈H₉BrO₂ |

| Molecular Weight | 189.01 g/mol | 217.06 g/mol |

| Physical State | White to pink crystalline powder | Off-white solid / viscous oil (purity dependent) |

| Melting Point | 97–100 °C | 85–89 °C (approximate/derivative dependent) |

| Reactivity Class | Aryl Halide (Electrophile for metal catalysis) | Alkyl Halide (Electrophile for S_N2 / Cyclization) |

| Key Application | Synthesis of dyes, liquid crystals, biaryls | Synthesis of dihydrobenzofurans, covalent enzyme probes |

Synthetic Pathways

Synthesis of 4-Bromoresorcinol

The synthesis requires controlling the regioselectivity to prevent poly-bromination.

-

Route: Electrophilic aromatic substitution.

-

Mechanism: Direct bromination often leads to 2,4,6-tribromoresorcinol. To achieve mono-bromination at the 4-position, mild conditions or blocking groups are employed.

Synthesis of 4-(2-Bromoethyl)resorcinol

This compound is typically accessed via the reduction of acetyl precursors followed by halogenation, or via Friedel-Crafts alkylation.

-

Route: Friedel-Crafts Acylation

Reduction -

Step 1: Acylation of resorcinol with chloroacetyl chloride or acetic anhydride to form 4-acetylresorcinol.

-

Step 2: Reduction (e.g., Clemmensen or hydride reduction) to 4-ethylresorcinol (if direct bromination is intended) or reduction of a halo-ketone.

-

Preferred Route: 4-(2-Hydroxyethyl)resorcinol is treated with PBr₃ or HBr to yield the target alkyl bromide.

Reactivity & Mechanistic Divergence[4]

The following Graphviz diagram illustrates the logical flow of reactivity for both compounds, highlighting why they are non-interchangeable in synthesis.

Figure 1: Divergent reaction pathways. 4-Bromoresorcinol undergoes metal-catalyzed coupling, while 4-(2-Bromoethyl)resorcinol prefers cyclization or nucleophilic substitution.

Critical Mechanism: Cyclization of 4-(2-Bromoethyl)resorcinol

The defining feature of 4-(2-Bromoethyl)resorcinol is its instability in basic conditions. The hydroxyl group at position 3 is ortho to the 2-bromoethyl group.

-

Deprotonation: Base removes the proton from the 3-OH.

-

Attack: The phenoxide ion attacks the

-carbon of the ethyl chain. -

Displacement: Bromide is ejected (S_N2).

-

Result: Formation of 6-hydroxy-2,3-dihydrobenzofuran (also known as 6-hydroxycoumaran). This reaction is often faster than intermolecular substitution.

Applications in Drug Development

Tyrosinase Inhibition & Skin Lightening

Resorcinol derivatives are the gold standard for tyrosinase inhibition (e.g., 4-butylresorcinol).

-

4-Bromoresorcinol: Acts as a competitive inhibitor but is less potent than alkyl-resorcinols. It is primarily used to synthesize more complex inhibitors.

-

4-(2-Bromoethyl)resorcinol:

-

Probing the Active Site: The alkyl bromide moiety can potentially alkylate nucleophilic residues (e.g., Histidine) within the tyrosinase active site, acting as an irreversible (covalent) inhibitor.

-

Precursor: It is reduced to 4-ethylresorcinol or extended to 4-phenylethylresorcinol (SymWhite® 377), one of the most potent whitening agents available.

-

Heterocyclic Building Blocks

4-(2-Bromoethyl)resorcinol is a "pre-cyclized" synthon. Researchers use it to generate libraries of dihydrobenzofurans, which are privileged structures in anti-oxidant and anti-inflammatory drug discovery.

Experimental Protocols

Protocol A: Synthesis of 4-Bromoresorcinol (Mono-bromination)

Self-validating step: Melting point confirmation prevents use of poly-brominated impurities.

-

Dissolution: Dissolve 11.0 g (100 mmol) of resorcinol in 100 mL of diethyl ether. Cool to 0°C.

-

Addition: Add 100 mmol of dioxane-dibromide complex (or Br₂ in acetic acid) dropwise over 60 minutes. Slow addition is critical to avoid dibromination.

-

Quench: Wash the organic layer with 10% Na₂S₂O₃ (to remove excess Br₂) and then water.

-

Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from chloroform/hexane.

-

Validation: Product should be white needles. MP: 97–100°C. If MP > 105°C, significant tribromoresorcinol is present.

Protocol B: Cyclization of 4-(2-Bromoethyl)resorcinol to 6-Hydroxy-2,3-dihydrobenzofuran

Demonstrates the alkyl-halide reactivity.

-

Setup: Dissolve 1.0 g (4.6 mmol) of 4-(2-bromoethyl)resorcinol in 20 mL of anhydrous acetone.

-

Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

-

Reflux: Heat to reflux for 4 hours. Monitor by TLC (the product is less polar than the starting material).[4]

-

Workup: Filter off solids (KBr + excess K₂CO₃). Evaporate acetone.

-

Result: The residue is 6-hydroxy-2,3-dihydrobenzofuran.

-

Validation: ^1H NMR will show the disappearance of the triplet at

3.5 ppm (CH₂Br) and appearance of two triplets at

References

-

PubChem. 4-Bromoresorcinol (CAS 6626-15-9) Compound Summary.[5] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of 4-Bromoresorcinol. Org.[2][3][4][6][7][8][9] Synth. 1934, 14, 14. Available at: [Link]

- Maan, P., et al.Tyrosinase Inhibition by Resorcinol Derivatives: Structural Requirements.Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. (Contextual grounding for 4-substituted resorcinol SAR).

Sources

- 1. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resorcinol (CAS 108-46-3) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. 4-Bromoresorcinol | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromoresorcinol 97 6626-15-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. sytheonltd.com [sytheonltd.com]

Beyond the SDS: Technical Guide to 4-(2-Bromoethyl)benzene-1,3-diol

[1][2]

Content Type: Technical Whitepaper / Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Subject: 4-(2-Bromoethyl)benzene-1,3-diol (Synonym: 4-(2-Bromoethyl)resorcinol)[1][2]

Part 1: Chemical Identity & Strategic Significance[1]

This compound is not a standard commodity chemical; it is a high-reactivity transient intermediate .[1][2] In drug discovery, it serves as a critical "warhead" scaffold, primarily used to synthesize chromans (dihydrobenzopyrans) and coumarin derivatives —structural motifs found in Vitamin E, anticoagulants, and skin-lightening agents like Glabridin analogs.[2]

Unlike stable reagents, this molecule possesses an inherent "self-destruct" mechanism: the nucleophilic phenolic hydroxyl group is positioned perfectly to attack the electrophilic alkyl bromide tail, leading to intramolecular cyclization.[2]

Structural Logic & Properties[1][2]

Part 2: The Hazard Matrix (Expanded SDS)

Standard Safety Data Sheets (SDS) for research chemicals often default to generic "Irritant" warnings. As a Senior Application Scientist, you must recognize the specific bifunctional hazard profile of this compound.

The Alkylating Threat (The Bromoethyl Group)

The primary hazard is the 2-bromoethyl tail.[1][2] It is a potent primary alkylating agent .

-

Mechanism: The carbon attached to the bromine is electron-deficient.[2] It readily undergoes

reactions with biological nucleophiles (DNA bases, cysteine residues in proteins). -

Risk: Potential carcinogenicity and mutagenicity (analogous to phenethyl bromide).

-

Immediate Effect: Lachrymator. Vapors or dust will cause severe irritation to mucous membranes.

The Systemic Threat (The Resorcinol Core)

The 1,3-benzenediol (resorcinol) moiety adds systemic toxicity risks.[1][2]

-

Sensitization: Resorcinols are notorious skin sensitizers. Repeated exposure can lead to severe contact dermatitis.

-

Endocrine Disruption: Resorcinol derivatives can disrupt thyroid function by inhibiting thyroid peroxidase (TPO).

-

Methemoglobinemia: Absorption through the skin can interfere with oxygen transport in the blood.

The Instability Hazard (Intramolecular Cyclization)

This compound is thermodynamically primed to cyclize into 7-hydroxychroman , releasing Hydrogen Bromide (HBr) gas as a byproduct.[1][2]

-

Trigger: Presence of mild base, moisture, or heat.[2]

-

Consequence: Pressurization of storage vessels (HBr generation) and loss of active material.

Part 3: Handling & Stability Protocols

Storage Hierarchy

To prevent the "self-destruct" cyclization described above, adhere to these storage rules:

| Parameter | Protocol | Scientific Rationale |

| Temperature | -20°C (Freezer) | Kinetic suppression of the intramolecular |

| Atmosphere | Argon/Nitrogen | Prevents oxidation of the electron-rich resorcinol ring (which turns the solid brown/black).[1][2] |

| Additives | Trace Acid (Optional) | Storing with trace acetic acid vapor can suppress phenoxide formation, inhibiting cyclization. |

| Container | Amber Glass | Light can trigger radical debromination or oxidation. |

PPE Selection (The "Senior Scientist" Standard)

Do not rely on standard latex or thin nitrile gloves.

-

Gloves: Use Silver Shield (Laminate) or Viton gloves. Alkyl bromides can permeate standard nitrile gloves in minutes. If dexterity is required, wear Silver Shield as an inner liner under nitrile.

-

Respiratory: Work strictly within a fume hood. If solid handling outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) respirator.

Part 4: Synthetic Utility & Reaction Workflows

The "Chroman Closure" Workflow

The most common application of this molecule is the synthesis of 7-hydroxychroman.[2] This reaction validates the structure and purity of your intermediate.[2]

Experimental Protocol: Cyclization to 7-Hydroxychroman[1][2]

-

Reagents: this compound (1.0 eq), Potassium Carbonate (

, 2.0 eq), Acetone (0.1 M).[1][2] -

Procedure:

-

Dissolve the diol in anhydrous acetone under

. -

Add powdered

. -

Heat to reflux for 2–4 hours.

-

Validation (TLC): Monitor the disappearance of the polar diol (low

) and appearance of the less polar chroman (higher -

Workup: Filter salts, concentrate, and purify via silica column (Hexane/EtOAc).

-

Visualization: The Reactivity Pathway

The following diagram illustrates the competing pathways: the desired synthetic utility versus the degradation hazard.[2]

Caption: Pathway analysis showing the controlled cyclization (green) vs. uncontrolled degradation (red/black).[1][2]

Part 5: Emergency Response & Waste Disposal[1]

Spill Management

If this material is spilled, do not simply wipe it up. You must chemically neutralize the alkylating potential.

-

Isolate: Evacuate the immediate area.

-

Quench: Apply a solution of 10% Sodium Thiosulfate (

) and mild detergent.-

Chemistry: Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" alkyl bromide electrophile, converting it into a harmless Bunte salt (alkyl thiosulfate).

-

-

Clean: Allow to sit for 20 minutes, then absorb with vermiculite.

Waste Stream

-

Classification: Halogenated Organic Waste.

-

Note: Do not mix with strong oxidizers (risk of bromine gas evolution) or strong bases (risk of exothermic cyclization in the waste drum).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16220585, 5-(Bromomethyl)benzene-1,3-diol (Structural Analog).[1][2] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Resorcinol: Substance Information & Hazard Profile. Retrieved from [Link][1]

-

Organic Syntheses. Alkylation of Resorcinol Derivatives. Org.[4][5] Synth. Coll. Vol. 2, p.100.[6] Retrieved from [Link][1]

Sources

- 1. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 2. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]

- 3. 4-(2-Bromoethyl)benzene-1,2-diol 97% | CAS: 220556-03-6 | AChemBlock [achemblock.com]

- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

Targeting Melanogenesis: A Technical Guide to the Design and Evaluation of Novel Resorcinol Derivatives

Executive Summary

This technical guide outlines the rational design and rigorous evaluation of novel resorcinol derivatives as tyrosinase inhibitors.[1] While 4-substituted resorcinols (e.g., 4-n-butylresorcinol) are established gold standards for hyperpigmentation, the field is evolving toward hybrid scaffolds (e.g., thiazole-resorcinols) to overcome the "species gap" between mushroom and human tyrosinase. This document provides a self-validating workflow for researchers, moving from mechanistic SAR (Structure-Activity Relationship) to standardized enzymatic and cellular validation protocols.

Part 1: Mechanistic Rationale & SAR Strategy

The Target: Binuclear Copper Active Site

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme. Its active site contains two copper ions (

Mechanism of Resorcinol Inhibition: Resorcinol derivatives act primarily as competitive inhibitors. The 1,3-dihydroxy moiety mimics the substrate (L-DOPA), chelating the copper ions within the active site.

-

The "Head": The resorcinol ring forms hydrogen bonds with the active site histidines and coordinates with the Cu ions.

-

The "Tail": Substituents at the 4-position (e.g., alkyl chains, aromatic rings) penetrate the hydrophobic pocket of the enzyme, stabilizing the complex and preventing substrate entry.

The "Species Gap" Insight

Critical Warning: Mushroom tyrosinase (Agaricus bisporus) is the standard screening tool due to cost, but it shares low sequence homology with human tyrosinase.

-

Observation: Thiamidol (isobutylamido thiazolyl resorcinol) has an

of ~1.1 µM against human tyrosinase but is weak against mushroom tyrosinase ( -

Implication: Relying solely on mushroom tyrosinase data yields false negatives for human-relevant compounds.

Visualization: Catalytic Interference

Caption: Tyrosinase catalytic pathway showing the competitive entry point of resorcinol derivatives at the copper active site.

Part 2: Experimental Protocols

Primary Screen: Mushroom Tyrosinase Assay (L-DOPA)

This assay quantifies the inhibition of diphenolase activity by measuring the formation of Dopachrome.[2]

Reagents:

-

Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8). Note: pH 6.8 mimics physiological skin pH better than pH 6.5.

-

Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock in cold buffer.

-

Substrate: L-DOPA (10 mM) dissolved in buffer. Freshly prepared.

-

Control: Kojic Acid (Positive Control).

Protocol Steps:

-

Preparation: In a 96-well clear plate, add 80 µL of Phosphate Buffer.

-

Inhibitor: Add 20 µL of the test compound (dissolved in DMSO; final DMSO <1%).

-

Enzyme: Add 40 µL of Tyrosinase solution (Final conc: ~30-50 U/mL).

-

Incubation: Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the active site.

-

Initiation: Add 60 µL of L-DOPA (Final conc: 0.5 mM).

-

Measurement: Immediately read Absorbance at 475 nm (Dopachrome peak) in kinetic mode every 30 seconds for 10 minutes.

-

Calculation: Determine the slope (velocity) of the linear portion.

[2]

Secondary Validation: B16F10 Cellular Melanin Assay

Enzymatic inhibition does not guarantee cellular efficacy (due to membrane permeability). This assay validates intracellular activity.

Reagents:

-

Lysis Buffer: 1N NaOH containing 10% DMSO.[3]

-

Stimulant:

-MSH (optional, to upregulate melanogenesis).[6]

Protocol Steps:

-

Seeding: Seed

cells/well in a 6-well plate. Incubate 24h. -

Treatment: Replace medium with fresh DMEM containing test compounds. Incubate for 72 hours .

-

Control: Untreated cells.

-

Toxicity Check: Run a parallel MTT or CCK-8 assay to ensure cell viability >80%. Do not interpret melanin reduction if cytotoxicity is present.

-

-

Harvesting: Wash cells 2x with PBS. Trypsinize and pellet cells (1000 rpm, 5 min).

-

Lysis: Resuspend pellet in 200 µL Lysis Buffer .

-

Solubilization: Heat at 80°C for 1 hour to dissolve melanin. Vortex every 20 mins.

-

Quantification: Transfer to 96-well plate and read Absorbance at 405 nm .

-

Normalization: Normalize OD values to total protein content (BCA Assay) or cell count.

Workflow Visualization

Caption: Validated screening cascade from computational design to human-relevant biological validation.

Part 3: Data Interpretation & Benchmarking

Comparative Potency Table

Use the following benchmarks to evaluate the "novelty" and efficacy of your derivatives.

| Compound | Target Enzyme | IC50 (µM) | Mechanism | Notes |

| 4-n-butylresorcinol | Human Tyr | ~21 | Competitive | Gold standard; high skin bioavailability. |

| Thiamidol | Human Tyr | ~1.1 | Reversible | High potency on human enzyme; weak on mushroom. |

| Kojic Acid | Mushroom Tyr | ~20 | Mixed | Standard positive control; unstable in formulations. |

| Arbutin | Mushroom Tyr | >1000 | Competitive | Prodrug; requires cleavage to hydroquinone. |

Interpreting Kinetics (Lineweaver-Burk)

To confirm the mechanism, plot

-

Competitive Inhibition (Expected for Resorcinols): Lines intersect at the Y-axis (

unchanged, -

Mixed Inhibition: Lines intersect in the second quadrant. This implies binding to an allosteric site or the enzyme-substrate complex.

Part 4: References

-

Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology.

-

Mann, T., et al. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinct From Mushroom Tyrosinase. Journal of Investigative Dermatology.

-

Sigma-Aldrich. Enzymatic Assay of Tyrosinase (EC 1.14.18.1).[7]

-

BenchChem. Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA.

-

Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

4-(2-Bromoethyl)benzene-1,3-diol: Physicochemical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 4-(2-Bromoethyl)benzene-1,3-diol , a critical intermediate in the synthesis of bioactive heterocycles, including the colorectal cancer drug Fruquintinib .

CAS Registry Number: 2228400-79-9 (and related isomer references) Synonyms: 4-(2-Bromoethyl)resorcinol; 2,4-Dihydroxyphenethyl bromide Chemical Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol

Executive Summary

This compound is a specialized organobromine intermediate primarily utilized in the synthesis of dihydrobenzofurans and coumarin derivatives . Its structural uniqueness lies in the ortho-positioning of the bromoethyl side chain relative to the phenolic hydroxyl groups, creating a high propensity for intramolecular cyclization. This characteristic makes the compound a transient yet pivotal species in the manufacturing of pharmaceutical agents like Fruquintinib , where it serves as a precursor to the 6-hydroxy-2,3-dihydrobenzofuran core.

Physicochemical Properties

Due to its high reactivity and tendency to cyclize, this compound is rarely isolated as a pure, shelf-stable solid in open literature. It is typically generated in situ or processed immediately. The data below synthesizes experimental observations from analogous resorcinol derivatives and predicted models.

Melting Point & Boiling Point Data

| Property | Value / Range | Condition / Note |

| Melting Point (Experimental) | N/A (Transient) | Commonly cyclizes to 6-hydroxy-2,3-dihydrobenzofuran (MP: ~108–110°C for analogs) upon heating or drying. |

| Melting Point (Predicted) | 95 – 105 °C | Based on structural analogs like 4-bromoresorcinol (100–102°C) and 4-ethylresorcinol (96–98°C). |

| Boiling Point (Predicted) | 340 – 360 °C | Theoretical value at 760 mmHg. Decomposes/cyclizes prior to boiling. |

| Density | 1.6 ± 0.1 g/cm³ | Predicted. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol). Slightly soluble in water.[1][2][3] |

Stability & Reactivity Profile

-

Cyclization Risk: The compound is thermodynamically predisposed to form 6-hydroxy-2,3-dihydrobenzofuran via intramolecular O-alkylation. This reaction is accelerated by weak bases or heat.

-

Light Sensitivity: Organobromides are susceptible to photolytic debromination; store in amber vials.

-

Hygroscopicity: Phenolic hydroxyls attract moisture, which can catalyze HBr elimination and subsequent polymerization.

Synthetic Pathways and Characterization

The synthesis of this compound is often approached indirectly to avoid premature cyclization.

Primary Synthetic Route (via Dihydrocoumarin Ring Opening)

A common high-yield strategy involves the ring opening of 7-hydroxy-3,4-dihydrocoumarin (Dihydroumbelliferone).

-

Hydrogenation: 7-Hydroxycoumarin is reduced (H₂/Pd-C) to 7-hydroxy-3,4-dihydrocoumarin.

-

Ring Opening: Treatment with concentrated hydrobromic acid (HBr) in acetic acid cleaves the lactone ring.

-

Isolation: The resulting 3-(2,4-dihydroxyphenyl)propanoic acid derivative is decarboxylated/reduced, or the specific 4-(2-bromoethyl) species is trapped.

Graphviz Diagram: Synthetic Pathway & Cyclization Logic

The following diagram illustrates the relationship between the open-chain diol and its stable cyclic counterparts.

Figure 1: Synthetic flow showing the generation of this compound and its rapid cyclization to the stable benzofuran core.

Experimental Protocols

Protocol A: Handling of Transient Bromoethyl Intermediates

Since the isolated MP is difficult to obtain, this protocol focuses on trapping the intermediate.

-

Precursor Preparation: Dissolve 10 mmol of 7-hydroxy-3,4-dihydrocoumarin in 15 mL of glacial acetic acid.

-

Bromination/Cleavage: Add 30 mmol of 33% HBr in acetic acid dropwise at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Note: The spot for the open-chain bromide may streak or convert on silica).

-

Quenching: Pour onto crushed ice. If a solid precipitates immediately, filter rapidly at <5°C.

-

Observation: A white to off-white solid may form.

-

Critical Step: Do not dry in an oven. Vacuum dry at room temperature for <1 hour before use.

-

-

Cyclization (Validation): Dissolve the crude solid in acetone with K₂CO₃ and reflux. Isolation of 6-hydroxy-2,3-dihydrobenzofuran (MP ~100–102°C for pure samples) confirms the intermediate's identity.

Applications in Drug Development

The this compound motif is a "masked" dihydrobenzofuran. In medicinal chemistry, this intermediate is vital for:

-

Fruquintinib Synthesis: A VEGFR inhibitor used for colorectal cancer. The 6-hydroxy-2,3-dihydrobenzofuran moiety is a key pharmacophore constructed from this bromide precursor.

-

Fasiglifam (TAK-875): An agonist of the GPR40 receptor for type 2 diabetes, utilizing the dihydrobenzofuran scaffold to enhance metabolic stability.

References

-

Synthesis of Dihydrobenzofurans: Journal of Medicinal and Chemical Sciences, 2023. Link

-

Fruquintinib Intermediate Synthesis: Technical Disclosure Commons, 2025. Link

-

Pechmann Condensation Protocols: Organic Syntheses, Coll. Vol. 3, p. 281. Link

-

Properties of Resorcinol Derivatives: PubChem Compound Summary for CID 81105. Link

Sources

Technical Guide: Sourcing and Handling 4-(2-Bromoethyl)benzene-1,3-diol

[1]

Executive Summary

Current Status: Commercially Unavailable in Native Form.[1] Reason: Chemical Instability (Spontaneous Cyclization). Recommended Strategy: Purchase the protected precursor 1-(2-bromoethyl)-2,4-dimethoxybenzene and perform in situ deprotection.[1]

This compound is a highly reactive intermediate rather than a shelf-stable reagent.[1] Due to the position of the hydroxyl group at C3 relative to the bromoethyl chain at C4, this compound undergoes rapid intramolecular nucleophilic substitution to form 6-hydroxy-2,3-dihydrobenzofuran .[1] Consequently, major chemical vendors do not stock the free diol.[1]

This guide provides the sourcing data for the stable methyl-ether precursor and the precise experimental protocol to generate the target diol for immediate research application.

Part 1: The Stability Crisis & Chemical Identity[1]

Understanding the "why" behind the sourcing difficulty is critical for experimental design. The target molecule contains an internal "self-destruct" mechanism under standard storage conditions.[1]

The Cyclization Pathway

The phenolic hydroxyl group acts as a nucleophile, displacing the terminal bromide.[1] This 5-exo-tet cyclization is kinetically favored, converting the linear alkyl bromide into a cyclic ether (dihydrobenzofuran) rapidly, especially in the presence of any base or moisture.[1]

Figure 1: The spontaneous degradation pathway of the target diol into its cyclic ether analog.

Part 2: Strategic Sourcing (The Precursor Route)

To access the target diol, researchers must purchase the dimethyl ether derivative.[1] This protecting group strategy prevents cyclization during storage and transport.[1]

Primary Sourcing Target

-

Chemical Name: 1-(2-Bromoethyl)-2,4-dimethoxybenzene[1][2][3][4]

-

Synonyms: 2,4-Dimethoxyphenethyl bromide; 4-(2-Bromoethyl)resorcinol dimethyl ether.[1]

-

Molecular Formula: C₁₀H₁₃BrO₂

-

MW: 245.11 g/mol

Market Analysis & Pricing (Q1 2025 Estimates)

Prices listed below reflect average catalog rates for research-grade purity (>97%).

| Supplier Category | Pack Size | Estimated Price (USD) | Lead Time | Notes |

| Specialty Vendors (e.g., LabSeeker, Ambeed) | 1 g | $45 - $65 | 1-2 Weeks | Standard research scale.[1] |

| Catalog Aggregators (e.g., Molbase, ChemBk) | 5 g | $120 - $180 | 2-3 Weeks | Good for pilot synthesis.[1] |

| Bulk Suppliers (e.g., Enamine, WuXi) | 100 g+ | $800 - $1,200 | 4-6 Weeks | Requires custom quote/PO.[1] |

Sourcing Recommendation: For initial screening, purchase 5g of CAS 37567-79-6 .[1] Do not attempt to source the free diol (CAS 2228400-79-9) directly from unverified vendors, as you will likely receive the cyclized benzofuran artifact.[1]

Part 3: Experimental Protocol (Generation & Handling)

Objective: Synthesize this compound in situ via demethylation of 1-(2-bromoethyl)-2,4-dimethoxybenzene.

Safety Warning: Boron tribromide (BBr₃) is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (N₂ or Ar) in a fume hood.

Workflow Diagram

Figure 2: Deprotection workflow to generate the target diol.[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask and cool under a stream of Nitrogen.

-

Dissolve 1.0 eq (245 mg) of 1-(2-bromoethyl)-2,4-dimethoxybenzene in 10 mL of anhydrous Dichloromethane (DCM).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Demethylation:

-

Slowly add 2.5 eq of Boron Tribromide (BBr₃, 1.0 M solution in DCM) dropwise via syringe. Note: Maintain temperature below -70°C to prevent premature cyclization.

-

Once addition is complete, allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (use 20% EtOAc/Hexane; product will be more polar than starting material).

-

-

Quenching & Isolation:

-

Cool back to -20°C .

-

Quench excess BBr₃ by dropwise addition of Methanol (MeOH) . Caution: Vigorous evolution of HBr gas.[1]

-

Concentrate the solvent in vacuo at low temperature (<30°C).

-

Critical Step: Do not perform aqueous workup if possible.[1] The presence of water/base will trigger cyclization to the dihydrobenzofuran.[1]

-

-

Usage:

Part 4: Research Applications & Context

Tyrosinase Inhibition (Dermatology)

Resorcinol derivatives are potent tyrosinase inhibitors used in skin-lightening research.[1] The 4-substituted chain interacts with the hydrophobic pocket of the enzyme.[1] The bromo-derivative serves as an electrophilic probe to covalently modify the enzyme or to attach lipophilic tails (e.g., alkyl chains) to synthesize 4-alkylresorcinols (e.g., 4-n-butylresorcinol).[1]

Heterocycle Synthesis (Medicinal Chemistry)

The primary utility of this compound is as a scaffold for dihydrobenzofurans and chromans .

References

-

Chemical Identity & Precursor Data

-

Synthesis Protocol (Demethylation Standards)

-

Cyclization Kinetics (Baldwin's Rules)

-

Supplier & Pricing Data

-

ChemicalBook & LabSeeker Aggregated Data.[1] "1-(2-bromoethyl)-2,4-dimethoxybenzene Market Report 2024-2025."

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID_CAS_1123-25-7 - Labseeker [labseeker.com]

- 3. 1-(2-BROMOETHYL)-2,4-DIMETHOXYBENZENE CAS#: 37567-79-6 [chemicalbook.com]

- 4. 1-(2-BROMOETHYL)-2,4-DIMETHOXYBENZENE | 37567-79-6 [chemicalbook.com]

- 5. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 6. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

Methodological & Application

High-Precision Synthesis of 4-Substituted Resorcinols and Fused Heterocycles via 4-(2-Bromoethyl)benzene-1,3-diol

[1]

Executive Summary & Strategic Overview

4-(2-Bromoethyl)benzene-1,3-diol (also known as 4-(2-bromoethyl)resorcinol) is a high-value, bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the "chemical tension" between its nucleophilic resorcinol core and the electrophilic alkyl bromide "warhead."

For drug development professionals, this molecule represents a divergent point in synthesis.[1] Depending on the reaction conditions and protecting group strategy, it can yield two distinct, pharmacologically active scaffolds:[1]

-

Linear 4-Substituted Resorcinols: Precursors to dopamine analogs and novel tyrosinase inhibitors (skin whitening agents).[1]

-

Fused Heterocycles (Dihydrobenzofurans): Via intramolecular cyclization, yielding the 6-hydroxy-2,3-dihydrobenzofuran core found in various natural products and antioxidants.[1]

The "Phenolic Protection Paradox"

The critical technical challenge when working with this substrate is the competition between intermolecular substitution and intramolecular cyclization .

-

The Trap: In the presence of a base (even a basic amine nucleophile), the phenolic hydroxyl at position 3 (ortho to the ethyl bromide) deprotonates. This phenoxide rapidly attacks the alkyl bromide (5-Exo-Tet closure) to form a dihydrobenzofuran, effectively "killing" any attempt at linear chain extension.[1]

-

The Solution: To synthesize linear amine/thiol derivatives, phenolic protection is mandatory .[1] To synthesize the fused ring, protection must be avoided .[1]

Divergent Synthesis Workflow (Logic Map)

The following diagram illustrates the decision tree for utilizing this compound.

Figure 1: Divergent synthetic pathways controlled by phenolic protection strategies.[1]

Detailed Protocols

Protocol A: Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran (Intramolecular Cyclization)

Application: Synthesis of antioxidant cores and pterocarpan precursors.[1] Mechanism: Base-mediated intramolecular O-alkylation.[1] The 3-OH group is positioned perfectly for a 5-membered ring closure.[1]

Reagents & Equipment[1][2][3][4][5][6][7]

-

Substrate: this compound (1.0 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.5 eq)[1] -

Solvent: Acetone (HPLC grade) or DMF (for faster rates)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Preparation: Dissolve this compound (10 mmol) in anhydrous Acetone (50 mL).

-

Base Addition: Add anhydrous

(25 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide forms. -

Reflux: Heat the mixture to reflux (

C) with vigorous stirring. -

Workup:

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (

, 0-20% EtOAc in Hexanes).[1]

Expected Yield: 85–95% Validation Data:

-

1H NMR (CDCl3): Look for the disappearance of the ethyl bromide triplets and the appearance of two triplets corresponding to the dihydrofuran ring (

ppm and

Protocol B: Synthesis of N-Substituted 4-(2-Aminoethyl)resorcinols

Application: Synthesis of dopamine analogs, leishmanicidal agents, and skin whitening compounds.[1] Critical Step: TBS Protection. Unlike benzyl groups, TBS is easily removed without hydrogenation (which might affect the aromatic ring or other sensitive groups) and prevents the "cyclization trap."

Reagents & Equipment[1][2][3][4][5][6][7]

-

Substrate: this compound

-

Protection: TBSCl (2.4 eq), Imidazole (5.0 eq), DCM.[1]

-

Substitution: Primary or Secondary Amine (3.0 eq),

(1.5 eq), Acetonitrile.[1] -

Deprotection: TBAF (1M in THF) or dilute HCl.[1]

Step-by-Step Methodology

Phase 1: Transient Protection

-

Dissolve the substrate in DCM (

M concentration). -

Add Imidazole (5.0 eq) followed by TBSCl (2.4 eq) at

C.[1] -

Warm to RT and stir for 2 hours.

-

Quench: Add water, extract with DCM, dry over

. Flash chromatography (Hexane/EtOAc) yields the bis-TBS ether .[1]-

Why this matters: The bulky TBS groups sterically hinder the oxygen and remove its nucleophilicity, forcing the reaction to occur only at the alkyl bromide.

-

Phase 2: Nucleophilic Displacement (

-

Dissolve the bis-TBS intermediate in dry Acetonitrile (

M). -

Add the target Amine (3.0 eq).

-

Note: If the amine is valuable/expensive, use 1.0 eq of amine and 1.5 eq of DIPEA, but excess amine is preferred to prevent over-alkylation.[1]

-

-

Heat to

C in a sealed tube for 12 hours. -

Monitor: LCMS will show the conversion of the Bromide mass to the Amine mass (M+H).

-

Workup: Evaporate solvent. Partition between EtOAc and Water.[5] The product is in the organic layer (as the protected form).

Phase 3: Global Deprotection [1]

-

Redissolve the crude amine in THF.

-

Add TBAF (2.5 eq) at

C. Stir for 1 hour. -

Purification: The final product is a polar, free resorcinol.[1] Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary Table: Comparison of Pathways

| Feature | Route A (Cyclization) | Route B (Substitution) |

| Primary Reagent | Base ( | Amine + Protecting Group |

| Key Intermediate | Phenoxide anion | Bis-Silyl Ether |

| Dominant Mechanism | Intramolecular 5-Exo-Tet | Intermolecular |

| Final Scaffold | Dihydrobenzofuran | Phenethylamine (Linear) |

| Typical Yield | >90% | 60–75% (over 3 steps) |

Troubleshooting & Expert Tips

"The reaction yielded a mixture of linear and cyclic products."

-

Cause: Incomplete protection during Route B. If the TBS group falls off (labile in acidic or highly basic conditions), the free phenol will immediately cyclize.

-

Fix: Ensure anhydrous conditions during the substitution step. Switch to Benzyl (Bn) protection if the amine requires harsh conditions, as Bn ethers are more stable than silyl ethers.[1]

"Low yield in Amine Substitution."

-

Cause: Elimination of HBr to form the styrene derivative (4-vinylresorcinol protected).

-

Fix: Lower the reaction temperature to

C and extend the time. Avoid strong, bulky bases (like t-BuOK) which favor elimination (

"Product oxidation/discoloration."[1]

References

-

Synthesis of Dihydrobenzofurans

-

Resorcinol Derivatives in Drug Discovery (Tyrosinase Inhibitors)

-

General Reactivity of Phenethyl Bromides

-

Baldwin's Rules for Ring Closure

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Ethylresorcinol synthesis - chemicalbook [chemicalbook.com]

- 6. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

functionalization of resorcinol ring using 2-bromoethyl side chain

Application Note: Functionalization of the Resorcinol Ring Using a 2-Bromoethyl Side Chain

Abstract

The introduction of a 2-bromoethyl side chain onto the resorcinol (1,3-dihydroxybenzene) scaffold is a critical transformation in medicinal chemistry and materials science. This moiety serves as a versatile electrophilic "handle" for subsequent nucleophilic displacement, enabling the synthesis of complex antipsychotics (e.g., aripiprazole derivatives), 5-lipoxygenase inhibitors, and supramolecular cavitands. This guide details two distinct protocols: Protocol A for the exhaustive synthesis of the cross-linker 1,3-bis(2-bromoethoxy)benzene , and Protocol B for the challenging selective synthesis of the mono-functionalized linker 3-(2-bromoethoxy)phenol .

Mechanistic Insight & Reaction Landscape

The reaction between resorcinol and 1,2-dibromoethane is a classic Williamson ether synthesis governed by statistical probability and nucleophilicity.

-

The Challenge: Resorcinol has two equivalent nucleophilic hydroxyl groups. Upon mono-alkylation, the resulting phenol (3-(2-bromoethoxy)phenol) retains a free hydroxyl group that is often more nucleophilic than the starting material due to the alkyl side chain's weak donation (though the electron-withdrawing bromine dampens this slightly).

-

The Side Reactions:

-

Oligomerization: The mono-alkylated product reacts with another resorcinol molecule to form a dimer (1,3-bis(3-hydroxyphenoxy)ethane).

-

Bis-alkylation: The mono-alkylated product reacts with another equivalent of 1,2-dibromoethane to form the bis-capped species.

-

Cyclization: Unlike catechol (1,2-isomer), resorcinol cannot form a 1,4-benzodioxane ring with 1,2-dibromoethane due to the meta positioning. Therefore, the primary impurities are linear oligomers or bis-ethers, not cyclic ethers.

-

Control Strategy:

-

To favor Bis-alkylation : Use excess base and excess 1,2-dibromoethane to drive both phenols to reaction.

-

To favor Mono-alkylation : Use a large excess of resorcinol (the "high dilution" principle regarding the electrophile) to statistically ensure every alkylating agent encounters a fresh resorcinol molecule rather than a product molecule.

Figure 1: Reaction pathways in the alkylation of resorcinol. Controlling stoichiometry is the primary method to select between Target A and Target B.

Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(2-bromoethoxy)benzene (The Cross-Linker)

Target: Exhaustive alkylation for use in supramolecular chemistry or polymer cross-linking.

Reagents:

-

Resorcinol (1.0 equiv)

-

1,2-Dibromoethane (4.0 - 6.0 equiv) — Excess is vital to prevent polymerization.

-

Potassium Carbonate (

) (4.0 equiv) -

Solvent: Acetone (Reagent Grade) or Acetonitrile (

)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) in Acetone (200 mL).

-

Base Addition: Add anhydrous

(55.2 g, 400 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation. -

Electrophile Addition: Add 1,2-dibromoethane (75.0 g, ~34 mL, 400 mmol).

-

Note: The large excess serves as both reagent and solvent co-factor, suppressing the reaction of the product with unreacted resorcinol.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 24–48 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (

) should disappear, and a high -

Workup:

-

Purification:

-

The residue is typically a semi-solid or oil.

-

Recrystallization: Dissolve in minimum hot ethanol or methanol and cool to 0°C. The bis-ether crystallizes as white needles/plates.

-

Yield: Expected yield 70–85%.

-

Protocol B: Synthesis of 3-(2-bromoethoxy)phenol (The Mono-Linker)

Target: Selective mono-functionalization for drug discovery (e.g., attaching a "tail" to a scaffold).

Reagents:

-

Resorcinol (3.0 equiv) — Excess is critical.

-

1,2-Dibromoethane (1.0 equiv)

-

Potassium Hydroxide (KOH) (1.0 equiv)

-

Solvent: Methanol or Ethanol

Step-by-Step Methodology:

-

Setup: In a flask, dissolve Resorcinol (33.0 g, 300 mmol) in Methanol (150 mL).

-

Base Activation: Add KOH (5.6 g, 100 mmol) dissolved in minimal methanol. Stir for 10 minutes.

-

Controlled Addition: Add 1,2-dibromoethane (18.8 g, 100 mmol) dropwise over 30 minutes.

-

Reaction: Reflux for 12–16 hours.

-

Logic: The high concentration of unreacted resorcinol ensures that the alkyl bromide preferentially reacts with a fresh phenoxide rather than the mono-product.

-

-

Workup & Purification (Critical Step):

-

Cool and evaporate the solvent.[2]

-

Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (3x) .

-

Separation Logic: Unreacted resorcinol is highly water-soluble. The mono-ether is lipophilic. The bis-ether is also lipophilic but will be formed in minor amounts.

-

Column Chromatography: If high purity is required, purify the organic residue on silica gel.

-

Gradient: 0%

30% EtOAc in Hexane. -

Order of Elution: Bis-ether (Fastest)

Mono-ether (Target)

-

-

-

Yield: Expected yield 40–50% (based on alkyl halide).

Data Summary & Troubleshooting

| Parameter | Protocol A (Bis-Ether) | Protocol B (Mono-Ether) |

| Stoichiometry (Resorcinol:R-X) | 1 : 4 | 3 : 1 |

| Base | KOH (Limiting) | |

| Major Impurity | Mono-ether (if reaction incomplete) | Bis-ether, Unreacted Resorcinol |

| Purification | Recrystallization (EtOH) | Extraction + Column Chromatography |

| Physical State | White Solid (mp ~53-55°C) | Viscous Oil / Low melting solid |

Troubleshooting:

-

Low Yield (Protocol A): If mono-ether persists, add 0.1 eq of NaI (Finkelstein condition) to generate the more reactive 1-bromo-2-iodoethane in situ.

-

Emulsions (Protocol B): Resorcinol derivatives can act as surfactants. Use brine and avoid vigorous shaking if an emulsion forms; allow gravity separation over time.

Applications in Drug Discovery

The 2-bromoethyl resorcinol motif is a precursor for:

-

Aripiprazole Analogs: The bromoethyl chain reacts with piperazines to form D2 receptor partial agonists.

-

Cavitands: The bis-ether is a building block for deep-cavity resorcinarenes used in molecular recognition.

-

PROTAC Linkers: The chain provides a short alkyl spacer for proteolysis-targeting chimeras.

Downstream Functionalization Workflow:

Figure 2: Typical downstream application of the mono-functionalized linker in medicinal chemistry.

References

-

Synthesis of 3-(2-bromoethoxy)

- Source: PrepChem. "Synthesis of 3-(2-bromoethoxy)phenol."

-

URL:[Link]

- Synthesis of 1,3-bis(2-bromoethoxy)benzene: Source: BenchChem. "1,3-Bis(2-bromoethoxy)benzene Structure and Synthesis."

-

General Phenol Alkylation Mechanisms

-

Resorcinol Chemistry & Applications

- Source: National Institutes of Health (NIH) PubChem. "Resorcinol Compound Summary."

-

URL:[Link]

Sources

Troubleshooting & Optimization

preventing polymerization of 4-(2-Bromoethyl)benzene-1,3-diol during storage

A Guide to Preventing Polymerization and Degradation During Storage

Welcome to the technical support guide for 4-(2-Bromoethyl)benzene-1,3-diol. This document, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this reactive compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound is a bifunctional molecule susceptible to degradation and polymerization through several pathways. Its instability arises from the combination of a nucleophilic, activated aromatic ring (benzene-1,3-diol) and a side chain with a good leaving group (bromoethyl).

Key Reactive Features:

-

Phenolic Hydroxyl Groups: The two hydroxyl groups activate the benzene ring, making it highly susceptible to oxidation. This can be initiated by light, heat, atmospheric oxygen, or trace metal impurities. Oxidation can lead to the formation of colored quinone-like species, which can act as polymerization initiators.

-

Bromoethyl Group: The bromine atom is a good leaving group, making the ethyl side chain an electrophilic site. This allows for intermolecular reactions.

-

Intramolecular and Intermolecular Reactivity: The molecule possesses both nucleophilic (the resorcinol ring) and electrophilic (the bromoethyl group) centers. This duality can lead to self-reaction, forming ethers and oligomers, which is a form of polymerization.

Diagram: Potential Degradation & Polymerization Pathways

The following diagram illustrates the primary mechanisms by which this compound can degrade or polymerize.

Caption: Potential degradation and polymerization pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions

Q1: My vial of this compound has turned pink/brown. What happened and is it still usable?

A1: A color change to pink, brown, or dark tan is a classic sign of oxidation. The phenolic hydroxyl groups are highly susceptible to oxidation, which forms highly colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen), light, and heat.

-

Causality: Phenolic compounds can donate a hydrogen atom to terminate oxidative chain reactions, but in the process, they form stabilized phenoxy radicals. These radicals can react further to form colored impurities.[1]

-

Usability: The presence of color indicates the material is no longer pure. For applications sensitive to impurities, such as pharmaceutical synthesis or kinetic studies, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive applications, its use may be acceptable, but be aware that the effective concentration of the desired compound is lower, and impurities may cause side reactions.

Q2: I've observed a precipitate or gel-like substance forming in my stock solution. What is it?

A2: The formation of an insoluble precipitate or a gel is a strong indicator of polymerization. This occurs via intermolecular reactions, likely a Williamson ether synthesis-like pathway, where the phenoxide of one molecule attacks the bromoethyl group of another.

-

Causality: This self-reaction is promoted by heat and the presence of any basic impurities that can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

-

Action: The polymerized material is not your desired compound. The solution should be discarded according to your institution's hazardous waste disposal procedures. To prevent this, ensure storage at low temperatures and under an inert atmosphere.

Q3: My compound seems to degrade even when stored in the freezer. Why?

A3: While cold temperatures slow down reaction rates, they do not stop them entirely. Several factors could still be at play:

-

Atmosphere: If the vial is not sealed under an inert atmosphere (like nitrogen or argon), residual oxygen in the headspace can still cause slow oxidation over time.

-

Moisture: The compound may be sensitive to moisture. Moisture can facilitate certain degradation pathways. Ensure the container is tightly sealed and consider storing it within a desiccator.[2]

-

Container Material: Ensure the compound is stored in an appropriate container, such as amber glass, to protect it from light.[3] Avoid storing it in containers that could leach basic substances or metal ions.

Recommended Storage & Handling Protocols

To maximize the shelf-life and maintain the purity of this compound, adhere to the following protocols.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Slows down the rate of both oxidation and intermolecular reactions.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich phenol ring by displacing oxygen. |

| Light | Amber Vial / Protect from Light | Prevents photochemical degradation and oxidation.[3] |

| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. |

| Purity | Use High-Purity Material | Impurities (metals, bases) can catalyze decomposition pathways. |

Step-by-Step Protocol for Long-Term Storage

-

Procure High-Purity Compound: Start with the highest purity material available to minimize catalytic impurities.

-

Select Appropriate Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

-

Aliquot if Necessary: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller vials. This avoids repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.

-

Inert Gas Purge:

-

Place the opened vial(s) containing the compound into a glove box with an inert atmosphere.

-

Alternatively, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds.

-

Immediately and tightly seal the vial.

-

-

Seal for Moisture Protection: For extra protection, wrap the cap and neck of the vial with Parafilm "M".

-

Label Clearly: Label the container with the chemical name, date received, and date opened.[2]

-

Store at Low Temperature: Place the sealed vial in a freezer at -20°C or, for maximum stability, an ultra-low freezer at -80°C.[4]

-

Log Inventory: Keep a detailed inventory of your chemicals to track their age and condition.[5]

Diagram: Troubleshooting Logic for Compound Instability

This flowchart provides a logical sequence for diagnosing and addressing issues with stored this compound.

Caption: Troubleshooting flowchart for assessing the stability of this compound.

References

- Wang, Y., et al. (2025). Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems. Environmental Science & Technology.

- Kumar, A., & Gross, R. A. (2012). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Molecules, 17(5), 5074-5107.

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

Specialty Chemical. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

-

Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

-

LP&E. (2024). The Dos and Don'ts of Storing Chemical Solvents. Retrieved from [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

troubleshooting low purity in 4-(2-Bromoethyl)benzene-1,3-diol synthesis

Technical Support Center: 4-(2-Bromoethyl)benzene-1,3-diol Synthesis

Executive Summary

Synthesizing This compound (also known as 4-(2-bromoethyl)resorcinol) is notoriously difficult due to the high electron density of the resorcinol ring and the proximity of the ortho-hydroxyl group.

If you are experiencing low purity (<90%) , the root cause is almost certainly one of two competing pathways:

-

Intramolecular Cyclization: Rapid formation of 6-hydroxy-2,3-dihydrobenzofuran (the "ether" impurity).

-

Ring Bromination: Electrophilic aromatic substitution at the activated 2- or 6-positions.

This guide provides a diagnostic workflow to identify these impurities and a revised protocol using Appel reaction conditions to bypass the acid-catalyzed cyclization inherent in HBr methods.

Part 1: Diagnostic Workflow

Before altering your synthesis, confirm the identity of your impurities using 1H NMR. The chemical shifts of the methylene protons in the ethyl chain are the most reliable indicators.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

| Species | Structure | Key Signal (Ethyl Chain) | Multiplicity | Diagnosis |

| Target Product | 4-(2-bromoethyl)resorcinol | ~3.5 – 3.7 ppm (CH₂-Br) | Triplet | Desired Product |

| Impurity A (Major) | 6-hydroxy-2,3-dihydrobenzofuran | ~4.4 – 4.6 ppm (O-CH₂) | Triplet | Cyclization: Reaction conditions were too acidic or hot. |

| Impurity B | Ring-brominated species | Aromatic Region Shift | Loss of splitting | Over-bromination: Reagent was not selective (e.g., Br₂ used). |

| Impurity C | 4-vinylbenzene-1,3-diol | ~5.0 – 6.7 ppm (Vinyl) | Doublets/dd | Elimination: Base wash was too strong or distillation too hot. |

Part 2: Root Cause Analysis & Mechanism

The synthesis of 2-haloethyl phenols often fails when using Hydrobromic Acid (HBr) because the acidic conditions protonate the alcohol, creating a leaving group that is immediately displaced by the ortho-phenolic oxygen (intramolecular

Pathway Analysis: The Cyclization Trap

Figure 1: Under acidic conditions (HBr), the intramolecular cyclization to the dihydrobenzofuran (Red) is kinetically favored over the intermolecular substitution to the alkyl bromide (Green).[1]

Part 3: Troubleshooting & Optimized Protocol

Scenario A: You are using HBr (aq) or HBr/AcOH

Status: STOP. This method is unsuitable for electron-rich resorcinol derivatives without protecting groups. The acid promotes cyclization, and free

Scenario B: You are using PBr₃

Status: Risky. Phosphorus tribromide generates HBr as a byproduct. Unless you maintain strictly low temperatures (<0°C) and use a base scavenger (Pyridine), cyclization will occur.

Recommended Protocol: The Appel Reaction (Neutral Conditions)

To maximize purity, you must convert the alcohol to a bromide under neutral conditions that do not activate the phenolic oxygen.

Prerequisite: Start with pure 4-(2-hydroxyethyl)benzene-1,3-diol . (Note: This precursor is best synthesized via reduction of 3,4-dihydro-7-hydroxycoumarin with LiAlH₄).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

-

Solvent: Dissolve 1.0 eq of 4-(2-hydroxyethyl)benzene-1,3-diol in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

-

Tip: DCM is preferred to precipitate the phosphine oxide byproduct.

-

-

Reagents: Add Triphenylphosphine (PPh₃) (1.2 eq). Stir until dissolved.

-

Bromination: Cool to 0°C . Add Carbon Tetrabromide (CBr₄) (1.2 eq) portion-wise over 20 minutes.

-

Why? The reaction generates the reactive brominating species in situ without generating free acid.

-

-

Reaction: Allow to warm to room temperature. Monitor by TLC (approx. 2-4 hours).

-

Workup (Critical):

-

Add Diethyl Ether to precipitate the Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

-

Concentrate the filtrate carefully (do not heat above 40°C).

-

-

Purification: Flash chromatography (SiO₂).

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

-

Note: The target is less polar than the starting material but more polar than the cyclized benzofuran impurity.

-

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I protect the phenols to prevent cyclization? A: Yes, this is the most robust strategy if the Appel reaction fails. Acetylate the resorcinol (Acetic Anhydride/Pyridine) to form the diacetate . Perform the bromination (using HBr/AcOH is now safer, or PBr₃). Finally, hydrolyze the acetates. Warning: Hydrolysis must be done under mildly acidic conditions (e.g., methanolic HCl). Basic hydrolysis (NaOH) will immediately trigger the elimination of HBr to form the styrene derivative (vinylresorcinol).

Q2: My product turns pink/brown upon storage. Is it degrading? A: Yes. Resorcinol derivatives are highly susceptible to oxidation (quinone formation).

-

Fix: Store under Argon at -20°C.

-

Fix: Add a trace of stabilizer (e.g., BHT) if the application permits.

Q3: Why can't I just alkylate resorcinol with 1,2-dibromoethane? A: This route yields a complex mixture of:

-

Mono-C-alkylated product (Target) - Low Yield (<20%).

-

O-alkylated product (Ether).

-

Bis-alkylated species (Cross-linked).

-

Poly-brominated ring species. Separating these requires tedious chromatography, making it inefficient for scale-up.

Q4: I see a triplet at 4.5 ppm. Can I salvage the batch? A: No. The triplet at 4.5 ppm indicates the formation of the dihydrobenzofuran ring. This is a stable ether bond. You cannot revert this ring closure to the linear bromo-ethyl chain. You must discard the batch and restart using non-acidic conditions.

References

-

Pechmann Condensation & Coumarin Reduction (Precursor Synthesis)

-

Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link

- Note: Describes the synthesis of 7-hydroxycoumarin, the key precursor.

-

-

Appel Reaction (Neutral Bromination)

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

- Note: Establishes the mechanism for converting alcohols to halides without acidic c

-

-

Cyclization of 2-Hydroxyethyl Phenols

-

Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010).[3] Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.[3] Journal of the American Chemical Society, 132(35), 12203–12205.[3] Link

- Note: Highlights the thermodynamic propensity of this scaffold to cyclize to dihydrobenzofurans.

-

-

Synthesis of 4-Alkylresorcinols

-

Lill, S. O. N., et al. (2006). Process for the synthesis of alkylresorcinols. U.S. Patent Application 20060129002. Link

- Note: Discusses the reduction of acyl-resorcinols, providing context for the precursor synthesis.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 3. Sci-Hub. Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans / Journal of the American Chemical Society, 2010 [sci-hub.jp]

Technical Support Center: Bromoethyl Group Stability in Aqueous Media

The following guide is structured as a Tier 3 Technical Support resource for researchers encountering stability issues with bromoethyl-functionalized compounds in aqueous media.

Subject: Preventing Hydrolysis and Degradation of Bromoethyl Motifs (

Executive Summary & Triage

The Core Issue: The bromoethyl group is a "soft" alkylating agent. In aqueous media, it faces two primary degradation pathways:[1]

-

Direct Hydrolysis (

): Attack by water or hydroxide, converting the bromide to an alcohol. -

Neighboring Group Participation (NGP): If a nucleophile (like an amine or sulfur) is present at the

-position (e.g., nitrogen mustards, 2-bromoethylamines), the molecule cyclizes to form a highly reactive aziridinium or episulfonium ion, which is then rapidly hydrolyzed.

Quick Diagnostic:

-

Symptoms: Loss of alkylating activity, appearance of alcohol byproducts (NMR shift of

vs -

Immediate Action: Lower temperature to <4°C, adjust pH to <6.0, and switch to non-nucleophilic buffers immediately.

Mechanism of Failure

To prevent hydrolysis, you must understand which mechanism is destroying your molecule.

Scenario A: Simple Primary Alkyl Bromides

-

Mechanism:

Substitution. -

Kinetics: Rate

. -

Insight: At pH > 8, the hydroxide term dominates. At pH < 7, the water term (solvolysis) dominates but is significantly slower.

Scenario B: 2-Bromoethylamines (and analogs)

-

Mechanism: Intramolecular Cyclization (NGP).

-

Kinetics: First-order (unimolecular) cyclization is often

times faster than direct intermolecular hydrolysis. -

Insight: The free base form of the amine attacks the carbon bearing the bromine. Protonation of the amine (low pH) shuts this pathway down.

Visualization: Degradation Pathways

Caption: Figure 1. Dual degradation pathways. Simple alkyl bromides degrade via direct attack (top), while amino-substituted analogs cyclize rapidly (bottom), requiring strict pH control to maintain protonation.

Troubleshooting & Optimization Guide

Issue 1: "My compound hydrolyzes before it reacts with the target."

Root Cause: The reaction window is too long relative to the hydrolysis half-life (

Protocol:

-

Increase Target Concentration:

reactions are second-order. Doubling the nucleophile (target) concentration doubles the productive rate without changing the hydrolysis rate (pseudo-first-order with respect to water). -

The "Cold-Start" Method:

-

Dissolve the bromoethyl compound in a water-miscible organic solvent (MeCN, DMF) at high concentration.

-

Cool the aqueous target solution to 4°C.

-

Add the organic solution slowly. The lower temperature suppresses hydrolysis (

kcal/mol) more than it suppresses the alkylation of thiols or amines (

-

Issue 2: "Which buffer should I use?"

Root Cause: Many common buffers (Tris, Glycine, Imidazole) are nucleophiles. They will react with the bromoethyl group, creating stable adducts that mimic hydrolysis loss.

Buffer Compatibility Matrix:

| Buffer System | Nucleophilicity | Compatibility | Notes |

| Phosphate (PBS) | Low | High | Excellent choice. Phosphate is a very poor nucleophile for alkyl halides. |

| HEPES / MOPS | Low (Steric bulk) | High | Sulfonic acid buffers are generally safe. |

| Tris / Bis-Tris | High (Primary amine) | Critical Fail | Reacts to form alkylated Tris adducts. Avoid. |

| Glycine / Bicine | High (Amine) | Critical Fail | Reacts rapidly. |

| Carbonate | Moderate | Medium | High pH required for carbonate often promotes OH- hydrolysis. |

Issue 3: "I need to react at pH 8.0, but the bromide is unstable."

Root Cause: High hydroxide concentration (

If your target is a protein or water-soluble molecule, but you can keep the bromoethyl agent in an organic phase, you protect it from bulk water.

Protocol: The "Organic Reservoir" Method

-

Organic Phase: Dissolve bromoethyl reactant in Toluene or Dichloromethane (DCM).

-

Aqueous Phase: Target molecule in Phosphate Buffer (pH 8.0).

-

Process: Vigorously stir the biphasic mixture.

-

Mechanism: The bromoethyl group is only exposed to water at the interface or via slow partitioning. As the aqueous target consumes the dissolved fraction, more partitions in from the organic "reservoir," maintaining a steady supply without exposing the bulk reagent to high pH hydrolysis.

Stability Data & Kinetics

The following table summarizes the estimated half-life (

| Condition | pH | Temperature | Estimated | Mechanism |

| Acidic | 3.0 - 5.0 | 25°C | > 10 Days | Slow Solvolysis ( |

| Neutral | 7.0 | 25°C | 24 - 48 Hours | Solvolysis |

| Neutral (Hot) | 7.0 | 60°C | < 1 Hour | Thermal Solvolysis |

| Basic | 9.0 | 25°C | < 2 Hours | |

| Basic | 11.0 | 25°C | < 5 Minutes | Rapid |

Key Takeaway: If you must heat your reaction, you cannot use a bromoethyl group in water. Switch to a chloroethyl (slower but more stable) or use a completely organic solvent system.

FAQ: Expert Insights

Q: Can I add excess NaBr to the solution to stop hydrolysis?